molecular formula C29H42O4 B12367033 Litchinol B

Litchinol B

Cat. No.: B12367033
M. Wt: 454.6 g/mol
InChI Key: VFXYUSYDBLQNKJ-XXQNOWRISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Litchinol B involves several steps, starting from the extraction of the roots of Litchi chinensis. The roots are subjected to solvent extraction, typically using ethanol or methanol, to obtain a crude extract. This extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The roots of Litchi chinensis are harvested and processed in bulk. Solvent extraction is performed in large extraction tanks, and the crude extract is subjected to industrial-scale chromatography for purification. The final product is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Litchinol B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Litchinol B has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study phenolic reactions and enzyme inhibition.

    Biology: Investigated for its role in inhibiting tyrosinase, an enzyme involved in melanin production.

    Medicine: Explored for its potential use in treating hyperpigmentation disorders and as an antioxidant.

    Industry: Utilized in the development of skin-whitening agents and cosmetic products

Mechanism of Action

Litchinol B exerts its effects primarily through the inhibition of tyrosinase, a key enzyme in the melanin biosynthesis pathway. It acts as a non-competitive inhibitor, binding to the enzyme at a site distinct from the active site. This binding alters the enzyme’s conformation, reducing its activity and thereby decreasing melanin production . The inhibition constant (Kᵢ) for this compound is 5.70 μM .

Comparison with Similar Compounds

Litchinol B is unique compared to other tyrosinase inhibitors due to its non-competitive inhibition mechanism. Similar compounds include:

This compound stands out due to its natural origin and specific inhibition mechanism, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C29H42O4

Molecular Weight

454.6 g/mol

IUPAC Name

[(1R,3S)-3-[(E)-6-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-3-methylhex-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate

InChI

InChI=1S/C29H42O4/c1-19(10-12-25-20(2)11-13-26(28(25,5)6)32-22(4)30)9-8-15-29(7)16-14-23-18-24(31)17-21(3)27(23)33-29/h9,17-18,25-26,31H,2,8,10-16H2,1,3-7H3/b19-9+/t25-,26+,29+/m0/s1

InChI Key

VFXYUSYDBLQNKJ-XXQNOWRISA-N

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC[C@H]3C(=C)CC[C@H](C3(C)C)OC(=O)C)O

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC3C(=C)CCC(C3(C)C)OC(=O)C)O

Origin of Product

United States

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